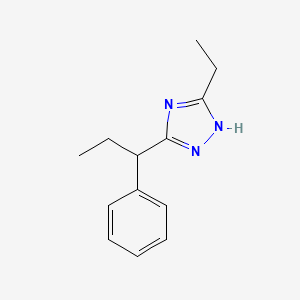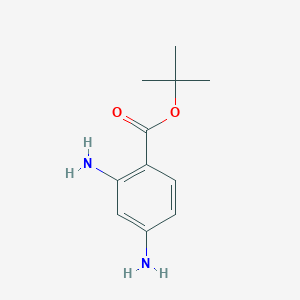
1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid, also known as CPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPC is a pyrazole derivative that has been synthesized using different methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and histone deacetylases. This compound has also been found to activate the AMP-activated protein kinase pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In addition, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to have antiviral properties against the influenza virus. In agriculture, this compound has been found to inhibit the growth of weeds by inhibiting the activity of an enzyme involved in the biosynthesis of chlorophyll.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, this compound also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, further studies are needed to determine its toxicity and potential side effects.
Direcciones Futuras
1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has shown promising results in scientific research, and there are several future directions for its study. In medicine, further studies are needed to determine its potential as an anticancer, anti-inflammatory, and antiviral agent. In addition, studies are needed to determine its toxicity and potential side effects. In agriculture, further studies are needed to determine its potential as a herbicide and fungicide. In material science, further studies are needed to determine its potential as a precursor for the synthesis of various compounds, including metal-organic frameworks and polymers.
Conclusion:
This compound is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using various methods and has shown promising results in scientific research. This compound has been found to have anticancer, anti-inflammatory, and antiviral properties in medicine, and has been studied for its potential use as a herbicide and fungicide in agriculture. In addition, this compound has been studied for its potential use as a precursor for the synthesis of various compounds in material science. Further studies are needed to determine its mechanism of action, toxicity, and potential side effects.
Aplicaciones Científicas De Investigación
1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anticancer, anti-inflammatory, and antiviral properties. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to have antiviral properties against the influenza virus.
In agriculture, this compound has been studied for its potential use as a herbicide. This compound has been found to inhibit the growth of weeds by inhibiting the activity of an enzyme involved in the biosynthesis of chlorophyll. This compound has also been studied for its potential use as a fungicide.
In material science, this compound has been studied for its potential use as a precursor for the synthesis of various compounds, including metal-organic frameworks and polymers.
Propiedades
IUPAC Name |
1-cyclopentyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)8-7(9(16)17)5-14-15(8)6-3-1-2-4-6/h5-6H,1-4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIOUJGDIKRGAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587472.png)



![N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7587513.png)
![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)
![2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide](/img/structure/B7587529.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B7587534.png)

![N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7587544.png)
![2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7587549.png)


